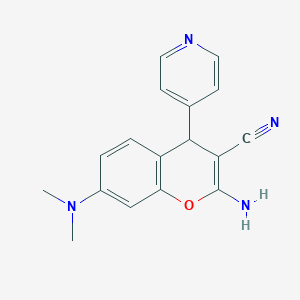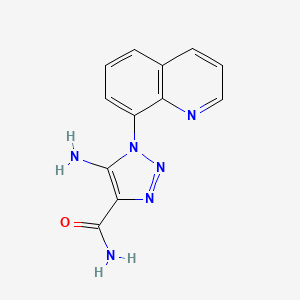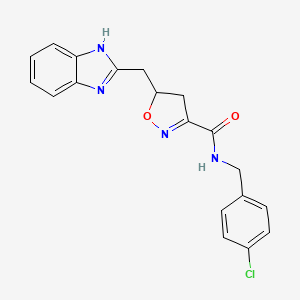![molecular formula C26H27N5O4 B11465519 1-methyl-3-(3-oxobutan-2-yl)-10-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B11465519.png)
1-methyl-3-(3-oxobutan-2-yl)-10-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-(3-oxobutan-2-yl)-10-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 1-methyl-3-(3-oxobutan-2-yl)-10-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core diazepino[1,2-g]purine structure, followed by the introduction of the methyl, oxobutan-2-yl, and phenoxyphenyl groups through various organic reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-methyl-3-(3-oxobutan-2-yl)-10-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Various substitution reactions can occur, especially at the phenoxyphenyl group, using reagents like halogens or alkylating agents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of certain functional groups.
Scientific Research Applications
1-methyl-3-(3-oxobutan-2-yl)-10-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-methyl-3-(3-oxobutan-2-yl)-10-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-methyl-3-(3-oxobutan-2-yl)-10-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione can be compared with other similar compounds, such as:
1-methyl-3-(3-oxobutan-2-yl)-10-(4-methoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione: This compound has a methoxy group instead of a phenoxy group, which may alter its chemical and biological properties.
1-methyl-3-(3-oxobutan-2-yl)-10-(4-chlorophenyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione:
These comparisons highlight the uniqueness of this compound and its potential advantages in various research and industrial applications.
Properties
Molecular Formula |
C26H27N5O4 |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
1-methyl-3-(3-oxobutan-2-yl)-10-(4-phenoxyphenyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione |
InChI |
InChI=1S/C26H27N5O4/c1-17(18(2)32)31-24(33)22-23(28(3)26(31)34)27-25-29(15-7-8-16-30(22)25)19-11-13-21(14-12-19)35-20-9-5-4-6-10-20/h4-6,9-14,17H,7-8,15-16H2,1-3H3 |
InChI Key |
JZTUUOHGGKRAJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)N1C(=O)C2=C(N=C3N2CCCCN3C4=CC=C(C=C4)OC5=CC=CC=C5)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2-methoxybenzamide](/img/structure/B11465445.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide](/img/structure/B11465452.png)

![1-[(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)carbonyl]imidazole](/img/structure/B11465462.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B11465463.png)
methyl}quinolin-8-ol](/img/structure/B11465469.png)
![1-(2-Bromo-5-nitrophenyl)-2-{[5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B11465475.png)
![3-(3-chlorophenyl)-7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11465489.png)
![N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B11465492.png)
![3-{[5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B11465501.png)
![3-[2-[3-(2,3-Difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethenyl]pyridine](/img/structure/B11465504.png)
![N-(5-bromo-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B11465507.png)

